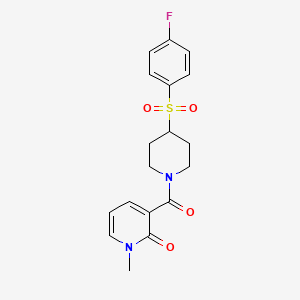

3-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H19FN2O4S and its molecular weight is 378.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one, a compound featuring a sulfonamide group linked to a piperidine ring, has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

The compound can be represented by the following structure:

The synthesis of this compound typically involves the coupling of piperidine derivatives with sulfonyl chlorides, followed by acylation with pyridine derivatives. Variations in synthetic methods have been explored to optimize yield and purity, leading to compounds with enhanced biological profiles .

Antimicrobial Activity

Research has indicated that compounds containing the sulfonamide moiety exhibit significant antimicrobial properties. A study evaluating various piperidine derivatives showed that those with the sulfonamide functionality demonstrated promising antibacterial activity against several strains, including Escherichia coli and Staphylococcus aureus. The mechanism is thought to involve inhibition of bacterial folic acid synthesis .

Enzyme Inhibition

The compound has also been assessed for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies revealed that it effectively inhibits AChE, which is crucial for treating neurological disorders like Alzheimer's disease. The inhibition of urease suggests potential applications in managing urinary tract infections .

Anticancer Potential

Recent investigations have highlighted the anticancer properties of this compound. In chick chorioallantoic membrane assays, the compound exhibited significant anti-angiogenic effects, inhibiting tumor growth comparable to established chemotherapeutics . The presence of the fluorophenyl group is believed to enhance its lipophilicity, facilitating better cellular uptake and efficacy against cancer cells.

Case Studies

- Study on Antibacterial Activity : A series of synthesized piperidine derivatives were tested against various bacterial strains. The results indicated that compounds with the sulfonamide group showed a minimum inhibitory concentration (MIC) as low as 8 µg/mL against E. coli, demonstrating their potential as effective antibacterial agents .

- Anticancer Evaluation : In a study involving human cancer cell lines, the compound was found to induce apoptosis in HT-29 colon cancer cells at concentrations of 10 µM and above. The mechanism was linked to the activation of caspases and modulation of apoptotic pathways .

Data Table: Summary of Biological Activities

化学反応の分析

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂-) in the piperidine ring is susceptible to nucleophilic substitution under basic conditions. This reactivity is critical for modifying the fluorophenyl moiety or introducing new functional groups.

Mechanism :

The sulfonamide acts as a leaving group under acidic or basic conditions, enabling substitution with nucleophiles like amines or alcohols. For example, in the presence of K₂CO₃, the sulfonyl chloride reacts with the piperidine nitrogen to form the sulfonamide bond.

Carbonyl Group Reactivity

The carbonyl group (-CO-) between the piperidine and pyridinone rings participates in condensation and reduction reactions.

Key Insight :

The carbonyl group’s electrophilicity allows for nucleophilic addition. Reduction with H₂/Pd/C converts it to a more flexible methylene linker, altering the compound’s conformational dynamics .

Pyridinone Ring Modifications

The 1-methylpyridin-2(1H)-one moiety undergoes electrophilic substitution and oxidation due to its aromatic nature and electron-rich oxygen atom.

Mechanism :

Electrophilic substitution occurs preferentially at the 4-position due to the electron-donating methoxy group. Oxidation with KMnO₄ cleaves the ring’s lactam structure, forming a carboxylic acid.

Piperidine Ring Functionalization

The piperidine ring undergoes ring-opening and alkylation reactions, particularly at the nitrogen center.

Key Insight :

N-Alkylation enhances lipophilicity, impacting bioavailability. Ring-opening under acidic conditions generates amines for further derivatization .

Cross-Coupling Reactions

The fluorophenyl group enables palladium-catalyzed cross-coupling reactions, facilitating structural diversification.

Mechanism :

The fluorine atom acts as a directing group, enabling regioselective coupling. Suzuki reactions proceed via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the boronic acid .

特性

IUPAC Name |

3-[4-(4-fluorophenyl)sulfonylpiperidine-1-carbonyl]-1-methylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c1-20-10-2-3-16(17(20)22)18(23)21-11-8-15(9-12-21)26(24,25)14-6-4-13(19)5-7-14/h2-7,10,15H,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWIFEQPPYSSAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。